Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Versus the 4-Chlorophenyl Analog
High-strength quantitative biological evidence is not available in the public domain for this compound. However, computationally-derived physicochemical properties provide quantifiable differentiation from its closest in-class analog, 4-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921851-67-4). The substitution of the 4-fluorophenyl group for a 4-chlorophenyl group results in quantifiably different lipophilicity and electronic properties that affect membrane permeability and binding kinetics. [1]
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 4-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921851-67-4): XLogP3-AA 3.5 (estimated) |
| Quantified Difference | ΔXLogP3-AA ≈ -0.4 (less lipophilic) |
| Conditions | Computed by PubChem using XLogP3 algorithm, consistent method across both structures. |
Why This Matters
Lower lipophilicity suggests superior aqueous solubility and different cellular permeability profiles, which is critical for selecting a chemical probe with optimal in vitro pharmacokinetic behavior.
- [1] PubChem. (2025). Compound Summary for CID 20932372, 4-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. National Library of Medicine. Retrieved May 2026. View Source
